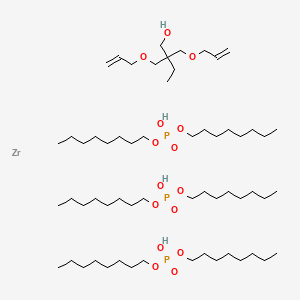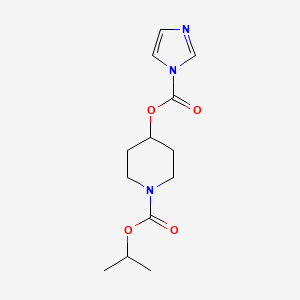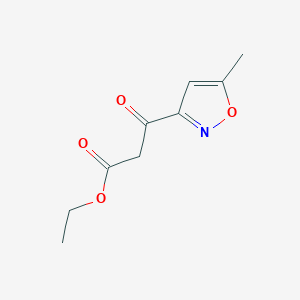
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(prop-2-enoxymethyl)butan-1-ol is a complex organic compound with the molecular formula C₆₆H₁₁₂O₁₂S₃Ti. It contains titanium and dodecylbenzenesulfonic acid moieties.
Structure: The compound features a central butan-1-ol core with two prop-2-enoxymethyl groups attached to it. The dodecylbenzenesulfonic acid and titanium components enhance its properties.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the reaction of butan-1-ol with prop-2-enoxymethyl chloride, followed by subsequent reactions to introduce the other functional groups.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale production methods may differ, but they generally optimize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactivity: 2,2-bis(prop-2-enoxymethyl)butan-1-ol can undergo various reactions
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid/base catalysts are used.
Major Products: The major products depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in specialty chemicals and materials.
Mécanisme D'action
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of functional groups (prop-2-enoxymethyl, dodecylbenzenesulfonic acid, and titanium) sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other alcohols, sulfonic acids, and organotitanium complexes.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Propriétés
Formule moléculaire |
C60H127O15P3Zr |
|---|---|
Poids moléculaire |
1272.8 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |
InChI |
InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |
Clé InChI |
HPUZPJSFPBSCRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)


![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)




![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


